molecular formula C13H20O B129756 Ibuprofen Alcohol CAS No. 36039-36-8

Ibuprofen Alcohol

Cat. No.: B129756
CAS No.: 36039-36-8
M. Wt: 192.3 g/mol
InChI Key: IZXWIWYERZDWOA-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of ibuprofen are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, hormone-like substances involved in inflammation and pain response . Alcohol, on the other hand, primarily acts on various neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids .

Mode of Action

Ibuprofen works by non-selectively inhibiting COX-1 and COX-2 enzymes . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain . Alcohol acts as a central nervous system (CNS) depressant, affecting various neurotransmitters. It is both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .

Biochemical Pathways

Ibuprofen’s action primarily affects the arachidonic acid pathway. By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostanoids involved in inflammation and pain . Alcohol affects multiple neurotransmitter systems, including GABAergic, glutamatergic, dopaminergic, serotonergic, and opioid peptidergic systems .

Pharmacokinetics

The pharmacokinetics of ibuprofen involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, ibuprofen is rapidly absorbed and widely distributed throughout the body . It is metabolized in the liver and excreted through the kidneys . The pharmacokinetics of alcohol involves its absorption from the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and elimination through the kidneys .

Result of Action

The molecular and cellular effects of ibuprofen’s action include reduced production of prostaglandins, leading to decreased inflammation and pain . Alcohol’s effects at the cellular level include changes in neurotransmitter activity, leading to CNS depression . When combined, ibuprofen and alcohol can induce synergistic hepatotoxicity, increasing oxidative stress and damaging hepatocytes .

Action Environment

The action, efficacy, and stability of ibuprofen and alcohol can be influenced by various environmental factors. For instance, the presence of alcohol can interfere with the breakdown and metabolism of ibuprofen by the liver, potentially leading to increased levels of the drug in the bloodstream . Moreover, both substances can irritate the stomach and digestive tract, so combining them further increases the risk of ulcers and bleeding from the digestive tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ibuprofen alcohol typically involves the reduction of ibuprofen. One common method is the catalytic hydrogenation of ibuprofen in the presence of a palladium catalyst. This process converts the carboxylic acid group of ibuprofen into an alcohol group.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the conversion rate.

Chemical Reactions Analysis

Types of Reactions

Ibuprofen alcohol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized back to ibuprofen using oxidizing agents such as potassium permanganate or chromium trioxide.

    Esterification: The alcohol group can react with carboxylic acids to form esters. This reaction is typically catalyzed by acid catalysts like sulfuric acid.

    Substitution: The hydroxyl group of this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Esterification: Carboxylic acids, sulfuric acid as a catalyst.

    Substitution: Nucleophiles such as halides, in the presence of a base.

Major Products

    Oxidation: Ibuprofen.

    Esterification: Ibuprofen esters.

    Substitution: Various substituted ibuprofen derivatives.

Scientific Research Applications

Ibuprofen alcohol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a prodrug, which can be converted into the active form (ibuprofen) in the body.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: The parent compound, widely used as an NSAID.

    Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Ketoprofen: An NSAID with a similar mechanism of action.

Uniqueness

Ibuprofen alcohol is unique in its potential as a prodrug, offering a different pharmacokinetic profile compared to its parent compound. Its alcohol group allows for various chemical modifications, which can be utilized to develop new pharmaceutical formulations with improved properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable intermediate in organic synthesis and pharmaceutical research. Further studies are needed to fully explore its potential and develop new applications.

Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWIWYERZDWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270247
Record name β-Methyl-4-(2-methylpropyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36039-36-8
Record name β-Methyl-4-(2-methylpropyl)benzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36039-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036039368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Methyl-4-(2-methylpropyl)benzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBUPROFEN ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074734J69N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The title compound was prepared by the procedure of Preparation 2 in quantitative yield from α-methyl-4-(2-methylpropyl)benzeneacetic acid which is Ibuprofen® and lithium aluminum hydride.
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Synthesis routes and methods II

Procedure details

preparation of the pharmaceutically-active compound 2-(4-isobutylphenyl) propionic acid, i.e. ibuprofen, by reacting isobutylbenzene with propylene oxide to provide the intermediate 2-(4-isobutylphenyl) propanol followed by oxidation of the alcohol to the corresponding carboxylic acid;
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Synthesis routes and methods III

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The following are obtained: 590 mg of (S)-2-(4- isobutyl-phenyl)-1-acetoxy-propane, as a colorless oil with [α]D20 -7.0° (C=1, benzene), ee 98%, H-NMR (90 MHz in COCl3) (ppm): 0.9 (6H, d, CHHD 3CHCHHD 3; 1.3 (3H, d, CHHD 3CH); 1.5-2.0 (1H, m, CH3CHH3); 2.1 (3H, s, COCH3 ; 2.4 (2H, d, C6H4CHHD 2); 3.1-2.7 (1H, m, C6H4CHHD 2); 4.1 (2H, d, CH2O); 7.0 (4H, s, aromatics); and 490 mg of (R)-2-(4-isopropyl-phenyl)-propan-1-ol as a colorless oil with [α]D20 +12.8° (C=1, CHCl3), ee 97%, H-NMR (90 MHz in COCl3)δ(ppm): 0.9 (6H, d, CHHD 3CHCHHD 3); 1.3 (3H, d, CHHD 3CH), 1.7-2.2 (1H, m. CH3CHH3); 2.5 (2H, d, C6H4CH2); 2.7-3.2 (1H, m, C6H4CH); 3.7 (2H, d, CH2O); 7.0 (4H, s, C6H4).
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Q & A

Q1: What is known about the stereoselectivity of the microbial transformation of Ibuprofen to Ibuprofen Alcohol?

A: Research has shown that certain microorganisms, specifically a Nocardia species (strain NRRL 5646), can reduce Ibuprofen to its corresponding alcohol. This biotransformation exhibits R-enantioselectivity, meaning the enzyme responsible preferentially acts on the R-enantiomer of Ibuprofen. Studies using both whole cells and cell extracts of this Nocardia species demonstrated the production of this compound with an enantiomeric excess of 61.2% for the R-enantiomer. []

Q2: Can this compound be further modified by the Nocardia species?

A: Yes, in addition to reducing Ibuprofen to this compound, the Nocardia species can further esterify the alcohol to form the acetate derivative of this compound. [] This highlights the potential for this microorganism to perform multiple enzymatic transformations on Ibuprofen.

Q3: Are there any known applications of this compound in the synthesis of optically active compounds?

A: While this compound itself might not be directly used, its production pathway offers insights into synthesizing optically active Ibuprofen. Research exploring lipase-catalyzed resolution of racemic this compound has shown promise in obtaining the (-)-S-enantiomer of the compound. [] This approach could potentially be further developed for the production of enantiomerically pure Ibuprofen.

Q4: Has the use of Ibuprofen or its derivatives been investigated in the context of gastric ulcers?

A: While Ibuprofen itself is known to potentially cause gastric ulcers, studies have explored the effects of plant extracts on ulcer models induced by various factors, including Ibuprofen. [, ] These studies highlight the complex interplay between various agents and their impact on gastric health, but don't directly focus on this compound's effects on ulcers.

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